molecular formula C10H11N5O B2970744 1-Benzyltriazole-4-carbohydrazide CAS No. 226881-50-1

1-Benzyltriazole-4-carbohydrazide

Cat. No. B2970744
CAS RN: 226881-50-1
M. Wt: 217.232
InChI Key: YWWSTTVUEAGEKI-UHFFFAOYSA-N
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Description

1-Benzyltriazole-4-carbohydrazide is a chemical compound with the molecular formula C10H11N5O. It is a derivative of benzotriazole, a heterocyclic compound with the chemical formula C6H5N3 . Benzotriazole is known to confer unique physicochemical properties to its immediate vicinity on various molecular scaffolds .

Scientific Research Applications

Synthesis and Biological Activities

1-Benzyltriazole-4-carbohydrazide derivatives are synthesized for various biological and chemical applications. For instance, triazole derivatives are known for their antimicrobial efficacy. A study by Gautam and Chourasia (2010) synthesized 4H-1,2,4-triazole derivatives and screened them for antibacterial and antifungal activities, showing significant effects against various bacterial strains and fungi (Gautam & Chourasia, 2010). Similarly, Al-Soud et al. (2003) synthesized 1,2,4-triazole derivatives, some of which demonstrated remarkable activity against leukemia, ovarian, renal, and lung cancers (Al-Soud, Al-Masoudi, & Ferwanah, 2003).

Antioxidant and Antitumor Activities

Further, compounds like this compound have been explored for their potential antioxidant and antitumor activities. El Sadek et al. (2014) highlighted the synthesis of new aromatic C-nucleosides containing triazole units, exhibiting potent antioxidant and antitumor activities, showcasing the compound's potential in pharmaceutical applications (El Sadek, Abd El-Dayem, Hassan, Mostafa, & Yacout, 2014).

Corrosion Inhibition

The application of this compound derivatives extends to corrosion inhibition as well. Fernandes et al. (2019) investigated the use of 1-benzyl-4-phenyl-1H-1,2,3-triazole as an organic corrosion inhibitor for mild steel in acidic media, demonstrating significant efficiency in protecting against corrosion, further emphasizing the versatility of triazole derivatives in industrial applications (Fernandes, Alvarez, Santos, Barrios, & Ponzio, 2019).

Environmental Concerns and Removal

Benzotriazoles, including derivatives of this compound, are noted for their presence in environmental samples and the challenges associated with their removal. Weiss and Reemtsma (2005) developed a method for determining benzotriazole corrosion inhibitors in environmental water samples, highlighting the environmental impact of these compounds and the need for efficient removal methods (Weiss & Reemtsma, 2005).

Future Directions

Research into triazole and benzimidazole derivatives is an active and attractive topic in medicinal chemistry due to their significant biological and pharmacological properties . Future research could focus on exploring the potential applications of 1-Benzyltriazole-4-carbohydrazide in various fields, including medicinal chemistry.

Mechanism of Action

properties

IUPAC Name

1-benzyltriazole-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O/c11-12-10(16)9-7-15(14-13-9)6-8-4-2-1-3-5-8/h1-5,7H,6,11H2,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWSTTVUEAGEKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=N2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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